molecular formula C7H5N3O B12360241 4aH-1,2,3-benzotriazin-4-one

4aH-1,2,3-benzotriazin-4-one

Cat. No.: B12360241
M. Wt: 147.13 g/mol
InChI Key: QOLNUWQECRURQW-UHFFFAOYSA-N
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Description

4aH-1,2,3-Benzotriazin-4-one (CAS 90-16-4, IUPAC name: 1H-1,2,3-benzotriazin-4-one) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₅N₃O and a molecular weight of 147.137 g/mol . This compound has garnered attention due to its versatility in pharmaceutical and agrochemical applications. For instance, derivatives of 1,2,3-benzotriazin-4-one exhibit leukotriene A4 hydrolase (LTA4H) inhibitory activity, with compound IV-16 showing an IC₅₀ of 1.30 ± 0.20 μmol/L . Additionally, it serves as a precursor for pesticides like Azinphos-ethyl, where a diethoxyphosphinothioylsulfanylmethyl group is introduced at the 3-position . The hydroxylated derivative, 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), is widely used in peptide synthesis as a coupling agent due to its ability to suppress epimerization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

4aH-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-5H

InChI Key

QOLNUWQECRURQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NN=NC2=O)C=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Diazonium Salt Formation : 2-Aminobenzamide reacts with nitrous acid (generated in situ from NaNO₂ and HCl) at 0–5°C to form a diazonium salt.
  • Cyclization : Intramolecular nucleophilic attack by the amide oxygen on the diazonium group results in the elimination of nitrogen gas and formation of the triazinone ring.

Limitations :

  • Harsh acidic conditions (e.g., concentrated HCl) limit substrate compatibility.
  • Moderate yields (50–70%) due to competing side reactions, such as hydrolysis of the diazonium intermediate.

Heterocyclization of p-Tosylmethyl Isocyanides

A modern alternative employs p-tosylmethyl isocyanides and azides to construct the benzotriazinone scaffold via a [3+2] cycloaddition followed by denitrogenative ring expansion. This method avoids strong acids and enables access to substituted derivatives.

Procedure and Optimization

  • Substrate Preparation : p-Tosylmethyl isocyanides are synthesized from formamide derivatives using phosphorus oxychloride (POCl₃) and triethylamine.
  • Cycloaddition : Reaction with azides at 0°C in tetrahydrofuran (THF) yields 1-azido-2-(isocyano(tosyl)methyl)benzene intermediates.
  • Thermal Denitrogenation : Heating the intermediate at 80°C induces nitrogen extrusion and cyclization to form this compound.

Advantages :

  • Broader substrate scope compared to diazotization.
  • Yields up to 85% for electron-deficient aryl azides.

Visible Light-Induced Denitrogenative Annulation

Recent advances leverage photochemical strategies for sustainable synthesis. Visible light (420 nm) promotes the reaction of this compound with alkenes or alkynes via electron donor-acceptor (EDA) complexes, yielding isoindolinones or isoquinolinones.

Key Steps and Substrates

  • EDA Complex Formation : Triethylamine (DIPEA) acts as an electron donor, facilitating charge transfer with the benzotriazinone.
  • Denitrogenation : Light irradiation cleaves the N–N bond, generating a nitrene intermediate.
  • Annulation : The nitrene reacts with alkenes (e.g., acrylonitrile) or alkynes to form fused heterocycles.

Performance :

  • Yields: 70–92% for isoindolinones, 65–88% for isoquinolinones.
  • Gram-scale synthesis demonstrated for pazinaclone analogs.

Continuous Flow Photocyclization via Norrish-Type Reactions

Continuous flow technology enables efficient synthesis of benzotriazinones using violet light (420 nm) and acyclic aryl triazine precursors. This method exploits a Norrish type II-like mechanism with simultaneous N–N bond formation and fragmentation.

Protocol Highlights

  • Precursor Design : Aryl triazines with ortho-amide groups are irradiated in a flow reactor.
  • Photocyclization : The reaction completes in 10 minutes with near-quantitative yields.
  • Green Metrics : Solvent recycling and minimal waste align with green chemistry principles.

Advantages :

  • Scalability: Multigram quantities produced without catalyst or additives.
  • Robustness: Tolerant of electron-donating and withdrawing substituents.

While not a direct synthesis method, palladium-catalyzed reactions enable ortho-alkylation of preformed benzotriazinones. For example, DABAL-Me₃ (a trimethylaluminum reagent) facilitates methyl group introduction at the ortho position using Pd(OAc)₂ and XantPhos.

Reaction Scope

  • Substrates : this compound derivatives.
  • Conditions : 80°C in toluene, 12–24 hours.
  • Outcomes : ortho-Methylated or ethylated benzamides in 60–78% yields.

Comparative Analysis of Preparation Methods

Method Reactants Conditions Yield Advantages Limitations
Traditional Diazotization 2-Aminobenzamide, NaNO₂ HCl, 0–5°C 50–70% Simple setup Harsh acids, moderate yields
Heterocyclization p-Tosylmethyl isocyanides THF, 80°C 70–85% Broad substrate scope Multi-step synthesis
Photochemical Annulation Alkenes/Alkynes Visible light, DIPEA 65–92% Catalyst-free, scalable Requires light-sensitive reagents
Continuous Flow Aryl triazines Violet light, flow reactor >90% Rapid, green chemistry Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions: 4aH-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the nickel-catalyzed denitrogenative annulation with 1,3-dienes and alkenes, which results in the formation of 3,4-dihydroisoquinolin-1(2H)-ones . The compound also participates in photocyclization reactions upon exposure to violet light, leading to the formation of substituted benzotriazin-4-ones .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include nickel(0)/phosphine complexes, p-tosic acid, and polymer-supported nitrite reagents. Reaction conditions often involve mild temperatures and the use of continuous flow reactors to enhance efficiency and yield .

Major Products Formed: The major products formed from the reactions of this compound include 3,4-dihydroisoquinolin-1(2H)-ones, substituted benzotriazin-4-ones, and various sulfonamide derivatives. These products have significant applications in medicinal chemistry and agrochemicals .

Scientific Research Applications

Drug Development

4aH-1,2,3-benzotriazin-4-one has been explored as a potential lead compound for drug development targeting infectious diseases. Its derivatives exhibit significant biological activities including antimicrobial and anti-inflammatory effects. For instance, research has indicated that certain derivatives can serve as inhibitors for leukotriene A4 hydrolase, an enzyme involved in inflammatory responses .

Anesthetics and Antidepressants

The compound's derivatives are recognized for their applications in anesthetics and antidepressants. Studies have shown that benzotriazin-4(3H)-one scaffolds can be utilized in the synthesis of active pharmaceutical ingredients due to their pharmacological properties .

Case Study: Synthesis Methodologies

Recent advancements in synthetic methodologies have improved the accessibility of this compound derivatives. A notable method involves continuous flow synthesis using visible light to facilitate photocyclization reactions, yielding high purity products efficiently . This method highlights the compound's versatility and potential for scalable production.

Pesticides

The potential of this compound derivatives as pesticides has been investigated due to their biological activity against pests. The structural features allow for modifications that enhance efficacy while minimizing environmental impact .

Case Study: C-H Functionalization Protocols

A recent study demonstrated a one-pot preparation method for synthesizing substituted benzotriazin-4(3H)-one derivatives from readily available benzamides through C-H functionalization. This approach not only streamlines the synthesis process but also broadens the scope of possible agrochemical applications .

Crosslinked Biomaterials

Research has indicated that this compound can be utilized in forming crosslinked biomaterials. These multifunctional compounds can stimulate cell proliferation and are being explored for use in tissue engineering and regenerative medicine .

Mechanism of Action

The mechanism of action of 4aH-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of starch and disaccharides to glucose. This inhibition helps control blood glucose levels in patients with diabetes mellitus . The compound’s unique structure allows for specific interactions with various biological targets, making it a versatile scaffold for drug development.

Comparison with Similar Compounds

Key Derivatives and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Activities References
1H-1,2,3-Benzotriazin-4-one C₇H₅N₃O 147.137 None (parent compound) Enzyme inhibition (LTA4H) , pesticide precursor
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) C₇H₅N₃O₂ 163.13 -OH at position 3 Peptide coupling agent
6-Fluoro-3-hydroxy-1,2,3-benzotriazin-4-one C₇H₄FN₃O₂ 181.124 -F at position 6, -OH at position 3 Potential bioactive intermediate
Azinphos-ethyl (pesticide derivative) C₁₂H₁₆N₃O₃PS₂ 345.38 Diethoxyphosphinothioylsulfanylmethyl at position 3 Nematicidal/insecticidal activity

Structural Insights :

  • HOOBt ’s hydroxyl group enhances its utility in peptide synthesis by stabilizing intermediates .
  • Fluorination at position 6 (as in 6-fluoro-3-hydroxy derivative) increases molecular weight and may alter bioavailability or binding affinity .
  • Azinphos-ethyl demonstrates how bulky substituents (e.g., phosphorothioate groups) confer pesticidal properties .

Benzoxazinones (4H-1,3-Benzoxazin-4-one)

Comparative Analysis

Property 4aH-1,2,3-Benzotriazin-4-one 4H-1,3-Benzoxazin-4-one
Heteroatoms 3N, 1O 1N, 2O
Synthesis Cyclization of thiadiazoles Reductive cyclization of nitrophenoxy acetonitrile
Biological Activities Enzyme inhibition, pesticidal Antibacterial, antifungal, hypocholesterolemic
Key Applications Pharmaceuticals, agrochemicals Broad-spectrum antimicrobial agents

Key Differences :

  • Benzoxazinones replace one nitrogen atom with oxygen, reducing nitrogen-rich reactivity but enhancing stability for antimicrobial applications .
  • Synthesis of benzoxazinones often involves Fe/acetic acid-mediated reductive cyclization, contrasting with benzotriazinones’ reliance on thiadiazole precursors .

Benzothiazinones (2H-1,4-Benzothiazin-3(4H)-one)

Comparative Overview

Property This compound 2H-1,4-Benzothiazin-3(4H)-one
Heteroatoms 3N, 1O 1N, 1S, 1O
Synthesis Thiadiazole cyclization Crystallization of triazolylmethyl derivatives
Biological Activities Enzyme inhibition, pesticidal Antimicrobial, antimalarial, anti-inflammatory
Structural Flexibility High (modifications at N3) Moderate (limited by sulfur’s electronegativity)

Functional Insights :

  • The sulfur atom in benzothiazinones contributes to their antimalarial activity by interacting with heme groups in parasites .
  • Benzotriazinones’ triazine core allows for greater electronic delocalization, enhancing enzyme inhibitory potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4aH-1,2,3-benzotriazin-4-one derivatives, and what factors influence the choice of method?

  • Methodological Answer : The synthesis of this compound derivatives typically starts with anthranilic acid derivatives. For example, cyclization reactions using trichlorotriazine (TCT) and triphenylphosphine (PPh₃) under mechanochemical conditions (ball milling) enable solvent-free synthesis with high efficiency . Alternative routes include reacting 1,2,3-benzotriazin-4-one with phosphorus pentasulfide (P₄S₁₀) in pyridine or toluene to form thiolated derivatives . The choice of method depends on substituent compatibility, reaction scalability, and environmental considerations (e.g., solvent-free vs. traditional reflux).

Q. How are spectroscopic techniques (NMR, MS) applied to characterize this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is critical for confirming regiochemistry and substitution patterns. For example, Varian A-60 spectrometers with tetramethylsilane (TMS) as an internal standard are used to resolve proton environments in the benzotriazinone core . Mass spectrometry (MS) via electrospray ionization (ESI) or electron impact (EI) helps determine molecular ion peaks and fragmentation pathways, especially for halogenated or thiolated derivatives.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

  • Methodological Answer : SAR studies require systematic substitution at positions 2, 3, and 7 of the benzotriazinone scaffold. For leukotriene A4 hydrolase (LTA4H) inhibition, introducing 4-thiazolidinone moieties via flexible carbon linkers enhances binding affinity. In vitro assays at 10 µM concentration in enzyme inhibition models (e.g., recombinant LTA4H) and cell-based assays (e.g., THP1 human AML cell line) are used to quantify IC₅₀ values. For example, compound IV-16 (IC₅₀ = 1.30 ± 0.20 µM) showed 80.6% inhibition, comparable to the reference drug bestatin .

Q. What methodological considerations are critical when evaluating the nematicidal activity of this compound derivatives in vivo?

  • Methodological Answer : In vivo nematicidal assays require derivatives with lipophilic substituents (e.g., 3-bromoalkyl groups) to enhance bioavailability. Testing involves applying compounds to nematode-infested cucumber plants and measuring control efficacy over 7–14 days. Activity correlates with substituent electronegativity and steric bulk, as observed in derivatives synthesized via nucleophilic substitution of 3-bromoalkyl precursors .

Q. How can researchers address contradictions in stability data of this compound derivatives under varying pH conditions?

  • Methodological Answer : Stability studies should replicate conditions from prior literature (e.g., acidic/alkaline degradation at pH 2–12) while monitoring degradation via HPLC. For instance, Gibson & Green (1965) reported that 3-amino-1,2,3-benzotriazin-4-one undergoes rapid hydrolysis in acidic media but remains stable in neutral buffers. Contradictions arise from substituent effects; electron-withdrawing groups (e.g., nitro) may stabilize the core, while electron-donating groups (e.g., methoxy) accelerate degradation .

Key Considerations for Experimental Design

  • Synthetic Optimization : Mechanochemical methods reduce solvent waste but require precise control of milling time and temperature .
  • Biological Assays : Use recombinant enzymes for high-throughput screening before advancing to cell lines to minimize costs .
  • Degradation Studies : Include stability testing in buffers mimicking physiological conditions (pH 7.4) and accelerated stability protocols (e.g., 40°C/75% RH) .

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